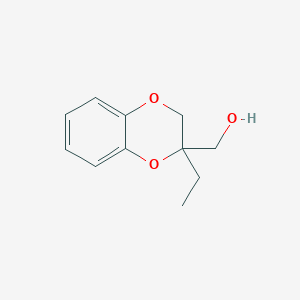

2-Hydroxymethyl-2-ethyl-1,4-benzodioxan

Description

2-Hydroxymethyl-1,4-benzodioxan (CAS 3663-82-9) is a bicyclic organic compound with a hydroxymethyl (-CH2OH) substituent at the 2-position of the 1,4-benzodioxane scaffold. Its molecular formula is C9H10O3 (molecular weight: 166.17 g/mol), and it serves as a versatile precursor for synthesizing pharmaceuticals, coordination complexes, and electronic materials . The hydroxymethyl group enables functionalization through esterification, etherification, or coordination with metals, making it critical in medicinal and materials chemistry .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(3-ethyl-2H-1,4-benzodioxin-3-yl)methanol |

InChI |

InChI=1S/C11H14O3/c1-2-11(7-12)8-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3 |

InChI Key |

YBHIJQPRFVCOGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC2=CC=CC=C2O1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Aminomethyl-1,4-Benzodioxan (Guanoxan Precursor)

Structure: The 2-hydroxymethyl group is replaced by an aminomethyl (-CH2NH2) moiety. Key Applications:

- Guanoxan (derived from 2-aminomethyl-1,4-benzodioxan) is an antihypertensive agent that inhibits noradrenaline release from adrenergic neurons, similar to guanethidine but with additional α-adrenoceptor blocking activity .

- Pharmacological Data: Racemic guanoxan and its enantiomers ([α]D +72.2° and -72.9°) exhibit equipotent adrenergic neuron blockade in animal models . Melting point (hydrochloride salt): 251°C (decomp.) .

Comparison :

- Bioactivity: Unlike 2-hydroxymethyl-1,4-benzodioxan, guanoxan derivatives directly interact with neurotransmitter systems, enabling cardiovascular applications.

- Synthesis: 2-Aminomethyl derivatives are synthesized via reductive amination or degradation of guanoxan sulfate .

1,4-Benzodioxan-2-Carboxylate Esters

Structure : The hydroxymethyl group is esterified to form carboxylates (e.g., methyl or ethyl esters).

Key Examples :

Comparison :

Substituted Derivatives (Methoxy, Acetyl, and Fluoro)

Structural Modifications :

Comparison :

- Bioactivity : Substitutions on the benzodioxan ring modulate receptor specificity. For instance, MKC-242 shows 100-fold higher potency in serotonin 1A activation compared to diazepam .

- Synthetic Routes : Halogenation or alkoxylation of the benzene ring requires regioselective reactions, increasing synthesis complexity .

Metal Phthalocyanine Complexes

Structure : 2-Hydroxymethyl-1,4-benzodioxan is coupled with phthalonitriles to form metal-free or metallophthalocyanines (e.g., Zn, Co, Ni).

Key Applications :

Comparison :

- Functionality: Phthalocyanines derived from 2-hydroxymethyl-1,4-benzodioxan exhibit semiconducting properties, unlike non-polymerized derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Catalytic Cyclization of Diol Precursors

A prominent method involves the cyclization of diol intermediates under catalytic conditions. For instance, 2-hydroxymethyl-1,4-benzodioxane (HMB) —a structurally analogous compound—has been synthesized via the reaction of catechol derivatives with 3-chloro-1,2-propanediol in the presence of homogeneous catalysts such as NaOCH₃ or heterogeneous systems like Na-mordenite and MgO . Adapting this approach for 2-ethyl substitution necessitates the use of 3-chloro-2-ethyl-1,2-propanediol as a precursor.

Key Procedure :

-

Diol Formation : React 3-chloro-2-ethyl-1,2-propanediol with a substituted catechol (e.g., 4-ethylcatechol) in acetone under basic conditions (K₂CO₃ or NaH) .

-

Cyclization : Heat the intermediate diol at 170°C with Na-mordenite, achieving yields up to 88% . Side products, such as isomers of the target compound, are minimized by optimizing reaction time (1–2 hours) and catalyst loading .

Mechanistic Insight :

Kinetic studies reveal that the cyclization proceeds via nucleophilic displacement, where the hydroxyl group attacks the adjacent chlorinated carbon, forming the dioxane ring . The ethyl group’s steric bulk necessitates longer reaction times compared to unsubstituted analogs .

Stereoselective Synthesis Using Chiral Resolving Agents

For enantiomerically pure 2-hydroxymethyl-2-ethyl-1,4-benzodioxan, resolution via diastereomeric amides or salts is critical. The synthesis of related 1,4-benzodioxane derivatives employs (S)-phenylethylamine or d-tartaric acid to separate enantiomers .

Procedure :

-

Racemic Synthesis : Prepare racemic 2-ethyl-1,4-benzodioxane-2-carboxylic acid via cyclization of ethyl 3,4-dibromobutyrate with 4-ethylcatechol .

-

Resolution : Treat the racemic acid with (S)-phenylethylamine to form diastereomeric salts. Precipitate the less soluble (R)-salt, leaving the (S)-enantiomer in solution .

-

Reduction : Reduce the resolved carboxylic acid to the hydroxymethyl derivative using LiAlH₄ or NaBH₄ .

Yield and Purity :

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Methods

Recent advancements emphasize solvent-free conditions and microwave irradiation to enhance reaction efficiency. For example, CsF-catalyzed cyclization under microwave conditions (150°C, 20 minutes) achieves quantitative conversion of diol precursors to 2-hydroxymethyl-1,4-benzodioxane derivatives . Adapting this for the ethyl-substituted analog involves:

Optimized Conditions :

Functional Group Interconversion Strategies

Alternative routes leverage functional group transformations:

-

Ester to Alcohol : Hydrolyze 2-ethyl-1,4-benzodioxane-2-carboxylate esters (e.g., methyl or ethyl esters) under acidic conditions (HCl/acetone) to yield the carboxylic acid, followed by reduction .

-

Epoxide Ring-Opening : React 2-ethyl-1,4-benzodioxane epoxides with water or alcohols under basic conditions to introduce the hydroxymethyl group .

Example :

-

Epoxide Intermediate : Synthesize 2-ethyl-1,4-benzodioxane epoxide via epoxidation of the corresponding alkene.

-

Ring-Opening : Treat with H₂O/K₂CO₃ to form the diol, then selectively oxidize the primary alcohol .

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | Optical Purity (ee) | Key Advantage |

|---|---|---|---|---|

| Catalytic Cyclization | Na-mordenite/MgO | 88 | N/A | High yield, short reaction time |

| Stereoselective | (S)-Phenylethylamine | 60 | >98 | Enantiomeric control |

| Microwave-Assisted | CsF | 90 | N/A | Solvent-free, rapid |

| Epoxide Ring-Opening | K₂CO₃ | 75 | N/A | Functional group versatility |

Q & A

Q. What are the established synthetic routes for 2-Hydroxymethyl-2-ethyl-1,4-benzodioxan, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, lithium aluminum hydride (LiAlH₄) reduction of ester intermediates has been used to produce hydroxymethyl derivatives, as seen in analogous benzodioxane syntheses . Key parameters for optimization include:

- Temperature control : Maintaining 120°C during ammonolysis steps to minimize side reactions.

- Catalyst selection : Pyridine as a base in thionyl chloride-mediated chlorination improves efficiency .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity.

Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C → RT | 33–37% | ≥95% |

| Chlorination | SOCl₂, pyridine | 21% | 90% |

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR to identify substituents on the benzodioxan core. Key signals include:

- 1,4-benzodioxan protons : δ 4.2–4.5 ppm (m, 4H, O–CH₂–CH₂–O).

- Hydroxymethyl group : δ 3.6–3.8 ppm (t, 2H, –CH₂–OH) .

Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 166.17 for C₉H₁₀O₃) . FT-IR detects hydroxyl stretches (~3200–3400 cm⁻¹) and ether linkages (~1100 cm⁻¹).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzodioxane derivatives, such as anti-inflammatory vs. neuroprotective effects?

- Methodological Answer :

- Target-specific assays : Use isoform-selective enzymes (e.g., COX-2 for anti-inflammatory activity) and neuronal cell models (e.g., SH-SY5Y for neuroprotection) to isolate mechanisms .

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, the ethoxy group in 2-butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan enhances receptor binding affinity, while chloro substituents modulate cytotoxicity .

Data Table :

| Substituent | Biological Activity | IC₅₀ (µM) | Target |

|---|---|---|---|

| –OCH₂CH₃ | Anti-inflammatory | 12.5 | COX-2 |

| –Cl | Cytotoxic | 8.2 | Topo I |

Q. How can researchers design experiments to elucidate the compound’s interaction with α-adrenergic receptors or voltage-dependent calcium channels (VDCCs)?

- Methodological Answer :

- Radioligand binding assays : Use [³H]-WB4101 (α₁-adrenergic antagonist) to quantify receptor affinity .

- Electrophysiology : Patch-clamp studies on VDCC-expressing cells (e.g., HEK293) to measure ion current modulation .

- Computational docking : Molecular dynamics simulations with receptor crystal structures (e.g., PDB: 2RH1 for α₂-adrenergic receptors) predict binding poses.

Q. What analytical approaches validate the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via LC-MS .

- Plasma protein binding : Use equilibrium dialysis to assess binding percentages (>90% suggests limited bioavailability) .

- Metabolite profiling : Liver microsome assays (human/rat) identify phase I/II metabolites .

Data Analysis & Experimental Design

Q. How should researchers address variability in enzymatic inhibition data across different studies?

- Methodological Answer :

- Normalization : Express activity as % inhibition relative to a positive control (e.g., aspirin for COX-2).

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Reproducibility : Validate findings in ≥3 independent replicates and cross-reference with structural analogs (e.g., 2-piperidinomethyl-1,4-benzodioxan) .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (octanol-water partition coefficient), BBB permeability, and CYP450 interactions .

- Dose optimization : Physiologically Based Pharmacokinetic (PBPK) modeling via GastroPlus® simulates absorption/distribution profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.